molecular formula C9H17FN2O2 B1291869 trans-(3-Boc-amino)-4-fluoropyrrolidine CAS No. 186201-09-2

trans-(3-Boc-amino)-4-fluoropyrrolidine

Cat. No. B1291869
M. Wt: 204.24 g/mol
InChI Key: BZSDDSIFAGBZLT-BQBZGAKWSA-N
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Description

Trans-(3-Boc-amino)-4-fluoropyrrolidine is a fluorinated pyrrolidine derivative that is of significant interest in the field of medicinal chemistry due to its potential use as a building block for pharmaceutical compounds. The presence of the fluorine atom and the Boc-protected amino group makes it a valuable compound for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives has been reported in several studies. For instance, the asymmetric synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine was achieved starting from a chiral, non-racemic azido-hydroxypyrrolidinone, with deoxyfluorination conditions developed to achieve inversion of the chiral center with high stereoselectivity . Additionally, practical syntheses of Boc-protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline have been described, yielding Boc-cis-4-fluoro-L-proline and its derivatives . These methods could potentially be adapted for the synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's physical and chemical properties. The absolute configuration of asymmetric carbons in related compounds has been determined using techniques such as X-ray diffraction and circular dichroism . These methods are crucial for confirming the stereochemistry of such molecules, which is essential for their biological activity.

Chemical Reactions Analysis

Fluorinated pyrrolidine derivatives, including trans-(3-Boc-amino)-4-fluoropyrrolidine, can participate in various chemical reactions. The presence of the Boc-protected amino group allows for selective reactions at this site, while the fluorine atom can be involved in nucleophilic substitution reactions. The synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-protected methylenepiperidine and methylenepyrrolidine . Such reactions are indicative of the reactivity patterns that might be expected for trans-(3-Boc-amino)-4-fluoropyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids and their derivatives are influenced by the electronegative fluorine atom. This can lead to unique NMR spectroscopic signatures, as well as influence the compound's solubility, boiling point, and stability. The compounds are often characterized using IR, 1H-, 13C-, and 19F-NMR spectroscopy, mass spectrometry, and elemental analysis . These properties are important for the practical use of trans-(3-Boc-amino)-4-fluoropyrrolidine in synthetic chemistry and pharmaceutical development.

Scientific Research Applications

  • Pharmaceutical and Chemical Research

    • Summary of the Application : “trans-(3-Boc-amino)-4-fluoropyrrolidine” is used as an intermediate in pharmaceutical and chemical research . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A chemical reaction can have more than one intermediate.
  • Preparation of β-enaminoketones

    • Summary of the Application : A protocol has been developed for the preparation of β-enaminoketones derived from 1,3-cyclohexanediones . While it doesn’t specifically mention “trans-(3-Boc-amino)-4-fluoropyrrolidine”, it’s possible that similar compounds could be used in this process.
    • Methods of Application : The protocol involves the reduction of the β-enaminoketones by sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
    • Results or Outcomes : The outcome of this process is the production of cis- and trans-3-aminocyclohexanols .
  • Dual Protection of Amino Functions Involving Boc

    • Summary of the Application : This compound can be used in the dual protection of amino functions involving Boc . Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
    • Methods of Application : The specific methods of application would depend on the specific chemical reaction or process being conducted. Unfortunately, the exact details are not provided in the sources I found .
    • Results or Outcomes : The outcome of this process is the production of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

    • Summary of the Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Methods of Application : The protocol involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Efficient and Expeditious Chemoselective BOC Protection

    • Summary of the Application : This compound can be used in an efficient and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Methods of Application : The specific methods of application would depend on the specific chemical reaction or process being conducted. Unfortunately, the exact details are not provided in the sources I found .
    • Results or Outcomes : The outcome of this process is the production of products with BOC protection .
  • Synthesis of Amides from N-Alloc-, N-Boc-, and N-Cbz-Protected Amines

    • Summary of the Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Methods of Application : The protocol involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Future Directions

The use of Boc as a protecting group for amines continues to play an important role in peptide synthesis . The development of better reagents and methods for the preparation of Boc-amino acids could contribute to the fast success of this protecting group .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDDSIFAGBZLT-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177914
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(3-Boc-amino)-4-fluoropyrrolidine

CAS RN

213388-72-8
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213388-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-(3-Boc-amino)-4-fluoropyrrolidine
Reactant of Route 2
trans-(3-Boc-amino)-4-fluoropyrrolidine
Reactant of Route 3
trans-(3-Boc-amino)-4-fluoropyrrolidine
Reactant of Route 4
trans-(3-Boc-amino)-4-fluoropyrrolidine
Reactant of Route 5
trans-(3-Boc-amino)-4-fluoropyrrolidine
Reactant of Route 6
trans-(3-Boc-amino)-4-fluoropyrrolidine

Citations

For This Compound
1
Citations
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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